molecular formula C8H4ClN5 B8746580 5-Chloro-2-(1H-tetrazol-1-YL)benzonitrile

5-Chloro-2-(1H-tetrazol-1-YL)benzonitrile

Cat. No. B8746580
M. Wt: 205.60 g/mol
InChI Key: ZIHHWVTYLSHIPU-UHFFFAOYSA-N
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Patent
US07144899B2

Procedure details

To a solution of 5-chloro-2-(1H-tetrazol-1-yl)benzamide (1.0 g, 4.5 mmol) in THF (29 mL) was added (methoxycarbonylsulfamoyl)ammonium hydroxide, inner salt (2.1 g, 8.8 mmol) in five portions over 5 h. Water was added and the reaction mixture was extracted with ethyl acetate. The combined organic layers were washed with brine. Drying and solvent evaporation gave 5-chloro-2-tetrazol-1-yl-benzonitrile (0.83 g, 90%); 1H NMR (400 MHz, CDCl3): δ 9.26 (s, 1H), 7.90 (d, J=1.0 Hz, 1H,), 7.85 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
(methoxycarbonylsulfamoyl)ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:11]2[CH:15]=[N:14][N:13]=[N:12]2)=[C:6]([CH:10]=1)[C:7]([NH2:9])=O.[OH-].COC(NS([NH3+])(=O)=O)=O.O>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:11]2[CH:15]=[N:14][N:13]=[N:12]2)=[C:6]([CH:10]=1)[C:7]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)N)C1)N1N=NN=C1
Name
(methoxycarbonylsulfamoyl)ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].COC(=O)NS(=O)(=O)[NH3+]
Name
salt
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
29 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C#N)C1)N1N=NN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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